1,3,4-Oxadiazole 1,3,4-Oxadiazole
Brand Name: Vulcanchem
CAS No.: 288-99-3
VCID: VC1569695
InChI: InChI=1S/C2H2N2O/c1-3-4-2-5-1/h1-2H
SMILES: C1=NN=CO1
Molecular Formula: C2H2N2O
Molecular Weight: 70.05 g/mol

1,3,4-Oxadiazole

CAS No.: 288-99-3

Cat. No.: VC1569695

Molecular Formula: C2H2N2O

Molecular Weight: 70.05 g/mol

* For research use only. Not for human or veterinary use.

1,3,4-Oxadiazole - 288-99-3

Specification

CAS No. 288-99-3
Molecular Formula C2H2N2O
Molecular Weight 70.05 g/mol
IUPAC Name 1,3,4-oxadiazole
Standard InChI InChI=1S/C2H2N2O/c1-3-4-2-5-1/h1-2H
Standard InChI Key FKASFBLJDCHBNZ-UHFFFAOYSA-N
SMILES C1=NN=CO1
Canonical SMILES C1=NN=CO1

Introduction

Chemical Structure and Properties

Structural Characteristics

1,3,4-Oxadiazole (C₂H₂N₂O) is a conjugated, planar, stable heteroaromatic system with a molecular weight of 70.05 . The ring contains two adjacent nitrogen atoms at positions 3 and 4, with one oxygen atom at position 1, and two vicinal carbon atoms at positions 2 and 5. This arrangement creates a unique electronic environment that influences its chemical behavior and reactivity.

The presence of two electronegative nitrogen atoms makes the 1,3,4-oxadiazole ring electron-deficient, distinguishing its chemical properties from those of furan. This electron deficiency is evidenced by the downfield chemical shift of C2(5)H at δ 8.73 ppm (CDCl₃) in NMR spectroscopy of the parent 1,3,4-oxadiazole . The electronic nature of the ring also makes electrophilic substitution difficult at the C2- and C5-positions.

Physical Properties

The parent 1,3,4-oxadiazole compound is a colorless liquid with the following physical properties:

PropertyValue
CAS Number288-99-3
Molecular FormulaC₂H₂N₂O
Molecular Weight70.05 g/mol
Boiling Point121.44°C (estimate)
Density1.2619 g/cm³ (estimate)
Refractive Index1.4300 (estimate)
Physical StateColorless oil
SolubilitySoluble in chloroform, slightly soluble in methanol, soluble in water
pKa-3.82±0.22 (predicted)

The physical properties of 1,3,4-oxadiazole derivatives vary depending on the substituents. Generally, the presence of hydrophobic groups decreases water solubility, while replacing alkyl substituents with aryl groups increases both boiling and melting points .

Synthesis Methods

Traditional Synthesis Routes

Several methods have been reported for the synthesis of 1,3,4-oxadiazoles. The most commonly employed synthetic routes include:

  • Reactions of acid hydrazides (or hydrazine) with acid chlorides or carboxylic acids .

  • Direct cyclization of diacylhydrazines using various dehydrating agents such as:

    • Phosphorous oxychloride

    • Thionyl chloride

    • Phosphorous pentaoxide

    • Triflic anhydride

    • Polyphosphoric acid

  • Direct reaction of acids with (N-isocyanimino)-triphenylphosphorane .

These traditional methods often require harsh reaction conditions, including high temperatures and strong dehydrating agents, which can limit their applicability in the synthesis of complex molecules containing sensitive functional groups.

Modern Synthesis Approaches

Recent advances in synthetic methodologies have led to the development of milder and more efficient routes to 1,3,4-oxadiazoles. One notable example is a convergent synthesis approach where α-bromo nitroalkanes are coupled to acyl hydrazides to deliver 2,5-disubstituted oxadiazoles directly, avoiding the formation of 1,2-diacyl hydrazide intermediates .

This modern approach offers several advantages:

  • It operates under non-dehydrative conditions, in contrast to alternatives that rely on highly oxophilic reagents to effect cyclization of unsymmetrical 1,2-diacyl hydrazides.

  • The mild conditions allow for straightforward removal of co-products by standard aqueous washes.

  • It enables access to new building blocks of oxadiazole-substituted secondary amines by leveraging chiral α-bromo nitroalkane or amino acid hydrazide substrates .

These advancements in synthetic methodologies have expanded the accessibility of diverse 1,3,4-oxadiazole derivatives, facilitating their exploration in various applications, particularly in medicinal chemistry where structural diversity is crucial for structure-activity relationship studies.

Biological Activities and Applications

Antibacterial and Antimicrobial Activities

1,3,4-Oxadiazole derivatives have demonstrated significant antibacterial and antimicrobial activities against a wide range of pathogenic microorganisms. Several studies have reported the synthesis and biological assessment of 1,3,4-oxadiazole substituted derivatives as novel, potential antibacterial agents .

Research by Chortani et al. found that 1,3,4-oxadiazole bibenzopyrimidine compounds, particularly compounds 11a and 11b, exhibited notable antibacterial properties against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values between 111.3 and 10.8 μM . These compounds also showed good activity against Candida albicans with MIC values of 10.8 and 27.8 μM, respectively .

Other studies have explored the antibacterial activity of 1,3,4-oxadiazole derivatives through quantitative structure-activity relationship (QSAR) analysis. Using computer-assisted multiple regression analysis, researchers have generated predictive models that correlate the antibacterial activity of these compounds with their physicochemical and structural properties . Such models facilitate the rational design of more potent antibacterial agents based on the 1,3,4-oxadiazole scaffold.

Some 1,3,4-oxadiazole derivatives have also been investigated as potential peptide deformylase inhibitors, which represents a novel mechanism of antibacterial action . Molecular docking studies have been employed to investigate the interactions between active derivatives and amino acid residues in the active site of peptide deformylase to assess their antibacterial potential through this mechanism.

Antiparasitic Activities

Recent research has highlighted the potential of 1,3,4-oxadiazole derivatives as broad-spectrum antiparasitic agents, particularly against vector-borne parasitic diseases (VBPDs) such as Human African Trypanosomiasis, Leishmaniasis, and Malaria, which collectively threaten millions of people globally .

A notable study involved screening a library of antileishmanial and antimalarial compounds against Trypanosoma brucei, leading to the identification of a 1,3,4-oxadiazole derivative (19) with predicted blood-brain barrier permeability . Further structure-activity relationship studies focused on modifying the lipophilic tail of this compound resulted in the development of compound 27, which exhibited potent antitrypanosomal and antimalarial activity, along with moderate potency against Leishmania infantum and Leishmania tropica .

The same research also discovered a pan-active antiparasitic molecule (compound 24) containing the 1,3,4-oxadiazole scaffold. This compound showed low-micromolar IC₅₀ values against T. brucei and Leishmania spp. promastigotes and amastigotes, and nanomolar IC₅₀ against Plasmodium falciparum, all while maintaining high selectivity for the parasites over mammalian cells . The favorable safety profile of these compounds, as assessed by early ADME-toxicity assays, further enhances their potential as therapeutic agents for vector-borne parasitic diseases.

Anticancer Activities

Several 1,3,4-oxadiazole derivatives have shown promising anticancer activities against various cancer cell lines. Bajaj et al. designed and synthesized novel 1,3,4-oxadiazole derivatives with substituted benzene rings and evaluated their cytotoxicity against two breast cancer cell lines: MCF-7 and MDA-MB-231 .

Their findings revealed that compounds 15a and 15b exhibited potent anticancer activity against MCF-7 cells with IC₅₀ values of 2.5 ± 0.35 and 1.85 ± 0.28 μM, respectively, comparable to the standard drug Doxorubicin . These compounds also showed significant activity against MDA-MB-231 cells with IC₅₀ values of 4.88 ± 1.74 and 2.27 ± 0.73 μM .

Other studies have explored the potential of 1,3,4-oxadiazole derivatives as small molecule inhibitors of the PD-1/PD-L1 interaction, which is a key immune checkpoint targeted in cancer immunotherapy. Through TR-FRET testing, certain 1,3,4-oxadiazole derivatives have been identified as effective against programmed cell death-1 (PD-1)/Programmed cell death-ligand 1 (PD-L1) blockade , suggesting potential applications in cancer immunotherapy.

Other Biological Activities

In addition to the activities described above, 1,3,4-oxadiazole derivatives have demonstrated a wide range of other biological activities:

  • Anti-inflammatory and Analgesic Activities: Said et al. synthesized a series of new oxadiazole conjugated pyrmidinones compounds that showed excellent analgesic activity. Compound 10, in particular, demonstrated 100% protection, surpassing the standard drug Indomethacin (83.33% protection) . This compound also exhibited good anti-inflammatory activity, a relatively low ulcer index (3.8), and strong inhibitory activity on COX-1 (IC₅₀ = 0.140 ± 2.38 μM) and COX-2 (IC₅₀ = 0.007 ± 0.11 μM) .

  • Antifungal Activities: Various 1,3,4-oxadiazole derivatives have shown activity against fungal pathogens. For instance, Mehandi et al. synthesized oxadiazole heterocyclic derivatives that demonstrated significant antifungal activity against Candida albicans, with compound 18 showing a MIC value of 200 μg/mL, comparable to the standard drug Fluconazole .

  • Antioxidant Activities: Several studies have reported the antioxidant properties of 1,3,4-oxadiazole derivatives, adding to their therapeutic potential .

  • Antiviral Activities: The 1,3,4-oxadiazole scaffold has also been explored for its antiviral properties, further expanding its potential applications in medicinal chemistry .

1,3,4-Oxadiazole in Material Science

Beyond its biological applications, 1,3,4-oxadiazole has attracted considerable attention in materials science, particularly in the development of advanced materials like liquid crystals.

Liquid crystals containing 1,3,4-oxadiazole units in the aromatic core have been extensively studied due to their rich mesophases, high photoluminescence quantum yields, good electron transporting ability, and excellent thermal stabilities . These properties make 1,3,4-oxadiazole-based liquid crystals particularly valuable in various technological applications.

Based on their molecular shapes and weights, 1,3,4-oxadiazole-based liquid crystals can be classified into three categories:

  • Calamitic and discotic monomers

  • Symmetric and non-symmetric dimers

  • Polymers, including main-chain, side-chain, and mesogen-jacketed types

Research in this area has focused on understanding the structure-property relationships of these liquid crystals, with particular emphasis on strategies to design columnar and biaxial nematic mesophases with low temperature ranges . These studies have contributed significantly to the development of advanced materials for applications in display technologies, sensors, and other optoelectronic devices.

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